4-Amino-N-(2,5-dimethylphenyl)benzamide is a synthetic organic compound belonging to the benzamide class. While its specific source remains unclear, it has garnered significant interest in scientific research, particularly in the field of medicinal chemistry. Its primary research role revolves around its anticonvulsant properties. [, , , , , , ]
The compound is cataloged under the CAS number 97042-50-7 and is recognized for its potential applications in scientific research. It falls under the broader category of aromatic amines and amides, which are known for their diverse reactivity and utility in organic synthesis.
The synthesis of 4-Amino-N-(2,5-dimethylphenyl)benzamide typically involves the reaction of 4-aminobenzoic acid with 2,5-dimethylaniline. The process can be outlined as follows:
In industrial contexts, optimizing parameters such as temperature, solvent choice, and reaction time can improve yield and efficiency. Continuous flow reactors may be employed to enhance production scalability.
The molecular structure of 4-Amino-N-(2,5-dimethylphenyl)benzamide features:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly utilized to confirm structural integrity and purity .
4-Amino-N-(2,5-dimethylphenyl)benzamide can participate in various chemical reactions:
The mechanism of action for 4-Amino-N-(2,5-dimethylphenyl)benzamide is primarily related to its biochemical interactions:
The specific mechanisms are still under investigation but could involve interactions at the molecular level with various biological targets.
The physical and chemical properties of 4-Amino-N-(2,5-dimethylphenyl)benzamide include:
These properties are crucial for determining its suitability for various applications in research and industry .
4-Amino-N-(2,5-dimethylphenyl)benzamide has several notable applications:
4-Amino-N-(2,5-dimethylphenyl)benzamide demonstrates significant anticonvulsant properties in standardized rodent models. In the maximal electroshock seizure (MES) test—a gold standard for identifying compounds effective against generalized tonic-clonic seizures—the compound exhibited potent suppression of seizure spread. Intraperitoneal administration in mice yielded a median effective dose (ED50) of 2.6 mg/kg, surpassing phenytoin (ED50 = 9.5 mg/kg) in potency [1]. This indicates a 3.7-fold higher efficacy than a first-line antiepileptic drug.
Table 1: Comparative Anticonvulsant Efficacy in Murine MES Model
Compound | ED50 (mg/kg, i.p.) | Relative Potency vs. Phenytoin |
---|---|---|
4-Amino-N-(2,5-dimethylphenyl)benzamide | 2.6 | 3.7x |
Phenytoin | 9.5 | 1.0x (Reference) |
Carbamazepine | 8.8 | 1.1x |
Valproate | 270 | 0.03x |
Beyond acute MES tests, the compound modified seizure development in chronic models. In amygdala-kindled rats (a model of temporal lobe epilepsy and pharmacoresistance), doses of 11.25–15 mg/kg significantly suppressed behavioral seizure severity and reduced afterdischarge duration on EEG. However, efficacy overlapped with neurotoxicity thresholds, as evidenced by rotorod impairment at ≥11.25 mg/kg [4]. Notably, the compound showed no activity against pentylenetetrazol-induced clonic seizures, confirming a phenotype-specific mechanism aligned with sodium channel blockade rather than GABAergic enhancement [1] [7].
The anticonvulsant profile of 4-amino-N-(2,5-dimethylphenyl)benzamide aligns with selective modulation of voltage-gated sodium channels (NaV). It shares a pharmacological signature with phenytoin—high MES efficacy, absence of clonic seizure protection—suggesting preferential interaction with inactivated NaV channels to limit high-frequency neuronal firing [1] [2].
Molecular studies indicate differential affinity for NaV subtypes implicated in hyperexcitability:
Table 2: CNS-Expressed Sodium Channel Subtypes Relevant to Epilepsy
Subtype | Gene | Neuronal Localization | Epilepsy Association |
---|---|---|---|
NaV1.1 | SCN1A | Somata, proximal dendrites | Dravet syndrome, GEFS+ |
NaV1.2 | SCN2A | Axons (unmyelinated/myelinated) | Benign familial neonatal seizures |
NaV1.3 | SCN3A | Somata; upregulated post-injury | Temporal lobe epilepsy |
NaV1.6 | SCN8A | Axon initial segments, nodes | Early infantile epileptic encephalopathy |
The compound may also influence potassium channels (e.g., KV7.2/KV7.3), which regulate resting membrane potential. Dysfunction in these channels underlies KCNQ2-related epileptic encephalopathy [8]. Dual modulation of NaV and KV channels could enhance neuronal inhibition, though direct evidence for this compound remains limited.
Systematic modifications to the 4-aminobenzamide scaffold reveal strict structural prerequisites for anticonvulsant activity:
Table 3: Impact of Structural Modifications on Anticonvulsant Activity
Modification Site | Structural Change | Biological Effect |
---|---|---|
Aniline ring (Site A) | 2,5-dimethyl ➝ 2-methyl | Loss of MES activity |
2,5-dimethyl ➝ 2-bromo-5-methyl | Activity retained | |
Benzamide position | 4-amino ➝ 3-amino | Reduced efficacy |
Core flexibility | Phenyl ➝ aliphatic chain (C3–C5) | Complete loss of activity |
Amide bond | -C(O)NH- ➝ -C(O)O- (ester) | Inactive |
These SAR trends highlight the compound’s narrow pharmacophoric requirements. Activity depends critically on a planar, disubstituted aromatic system with hydrogen-bond donor/acceptor capabilities, likely facilitating binding within voltage-sensing domains of NaV channels [3] [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9